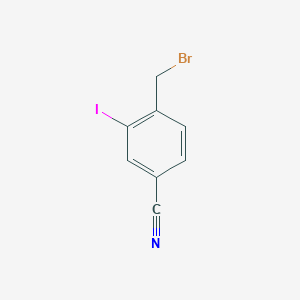
4-(Bromomethyl)-3-iodobenzonitrile
Overview
Description
4-(Bromomethyl)-3-iodobenzonitrile: is an organic compound with the molecular formula C8H5BrIN It is a derivative of benzonitrile, featuring both bromomethyl and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-iodobenzonitrile typically involves the bromination and iodination of benzonitrile derivatives. One common method includes the following steps:
Bromination: Benzonitrile is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromomethyl group.
Iodination: The brominated intermediate is then iodinated using iodine (I2) and a suitable oxidizing agent, such as potassium iodate (KIO3), to introduce the iodine substituent at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-3-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions:
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the bromomethyl group with an azide group.
Suzuki-Miyaura Coupling: Palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in the presence of a base like potassium carbonate (K2CO3) are common reagents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the nitrile group.
Major Products:
Substitution: Formation of azido derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
4-(Bromomethyl)-3-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-iodobenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the iodo group participates in oxidative addition with palladium catalysts, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
4-Bromobenzonitrile: Lacks the iodo substituent, making it less versatile in coupling reactions.
3-Iodobenzonitrile: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
4-(Bromomethyl)benzonitrile: Similar but lacks the iodine substituent, affecting its reactivity in certain reactions.
Uniqueness: 4-(Bromomethyl)-3-iodobenzonitrile is unique due to the presence of both bromomethyl and iodo groups, which provide a combination of reactivity patterns. This dual functionality allows for a wider range of chemical transformations compared to its simpler analogs.
Properties
IUPAC Name |
4-(bromomethyl)-3-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPXWARAYTYZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625931 | |
| Record name | 4-(Bromomethyl)-3-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182287-63-4 | |
| Record name | 4-(Bromomethyl)-3-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


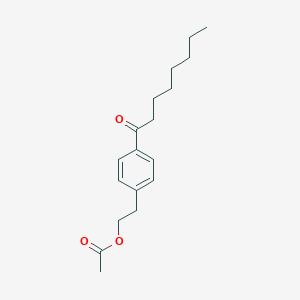
![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)
![7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B180663.png)
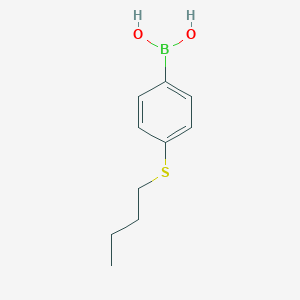
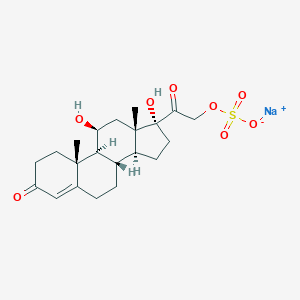


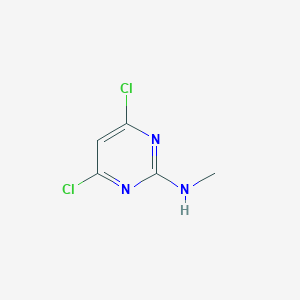
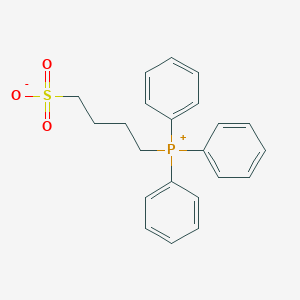
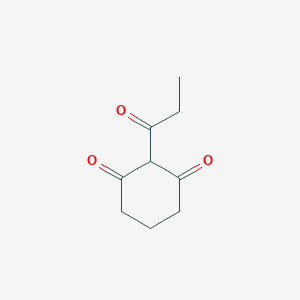

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)
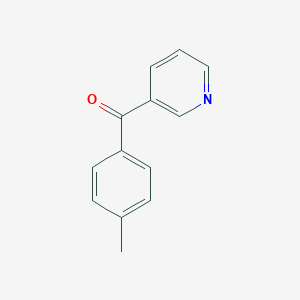
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)
